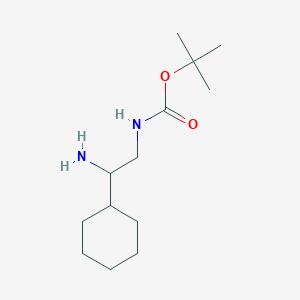

tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate

Description

Historical context and development in carbamate chemistry

The development of this compound must be understood within the broader historical evolution of carbamate chemistry, which traces its origins to the 19th century observations of European missionaries in West Africa. The foundational discovery of physostigmine from Calabar beans in 1864 by Jobst and Hesse marked the beginning of systematic carbamate research, establishing these compounds as biologically active entities with significant therapeutic potential. This early recognition of carbamate functionality as a pharmacologically relevant structural motif laid the groundwork for subsequent developments in synthetic carbamate chemistry.

The transition from naturally occurring carbamates to synthetic derivatives gained momentum in the 1930s with the development of aliphatic esters of carbamic acid, initially marketed as fungicides. This period witnessed the emergence of carbamate pesticides, demonstrating the versatility of the carbamate functional group beyond its natural origins. The evolution continued through the mid-20th century as organic chemists began to recognize the potential of carbamates as protecting groups for amines, a development that would prove crucial for the advancement of peptide synthesis and complex organic transformations.

The specific development of tert-butyloxycarbonyl-protected compounds emerged as part of the broader movement toward more sophisticated protecting group strategies in organic synthesis. The tert-butyloxycarbonyl group gained prominence due to its unique combination of stability under basic conditions and acid-labile deprotection characteristics. Within this context, this compound represents a more recent refinement of these principles, incorporating additional structural complexity to address specific synthetic challenges in modern organic chemistry.

Significance in amino protection strategies

The strategic importance of this compound in amino protection methodologies stems from its sophisticated molecular architecture that addresses multiple synthetic challenges simultaneously. Carbamates have established themselves as indispensable protecting groups for amines due to their ability to mask amine reactivity while remaining stable under a wide range of reaction conditions. The tert-butyloxycarbonyl protecting group, in particular, has become one of the most widely used amine protecting groups in non-peptide chemistry due to its orthogonal compatibility with other protecting groups and its predictable deprotection behavior.

The compound's significance extends beyond conventional protecting group applications through its incorporation of a cyclohexyl substituent and an additional amino functionality. This structural complexity enables the molecule to serve multiple roles within a single synthetic sequence, potentially functioning as both a protected amine and a synthetic intermediate for further elaboration. The cyclohexyl ring system provides conformational rigidity that can influence the stereochemical outcome of subsequent reactions, while the pendant amino group offers additional sites for functionalization or coordination.

Contemporary research has demonstrated that carbamate protecting groups can participate in intramolecular reactions with both nucleophiles and electrophiles, expanding their utility beyond simple protection strategies. This reactivity profile makes this compound particularly valuable in synthetic sequences where the protecting group itself can contribute to bond formation or molecular rearrangement processes. The compound's design reflects modern approaches to protecting group chemistry that emphasize multifunctionality and synthetic efficiency.

Nomenclature and chemical identification systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbamate derivatives, reflecting its structural complexity through a hierarchical naming system. The compound's name indicates the presence of a tert-butyl ester group attached to a carbamate functional group, which is itself substituted with a 2-amino-2-cyclohexylethyl moiety. This nomenclature system provides unambiguous identification of the compound's connectivity and stereochemical relationships.

The chemical identification systems employed for this compound encompass multiple standardized formats that facilitate database searches and chemical communication. The Chemical Abstracts Service registry number 1270370-49-4 serves as a unique identifier within chemical databases, while the simplified molecular-input line-entry system representation CC(C)(C)OC(=O)NCC(C1CCCCC1)N provides a linear notation of the molecular structure. The International Chemical Identifier key QDPJHDPETSIJBG-UHFFFAOYSA-N offers an additional layer of structural identification that enables cross-referencing across multiple chemical databases and literature sources.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1270370-49-4 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Simplified Molecular-Input Line-Entry System | CC(C)(C)OC(=O)NCC(C1CCCCC1)N |

| International Chemical Identifier Key | QDPJHDPETSIJBG-UHFFFAOYSA-N |

The compound's identification within chemical databases is further enhanced by its association with various synonyms and alternative naming conventions. These alternative identifiers reflect different approaches to naming the same molecular structure and facilitate comprehensive literature searches across databases that may employ different nomenclature systems.

Positioning within the family of tert-butyloxycarbonyl-protected compounds

This compound occupies a distinctive position within the extensive family of tert-butyloxycarbonyl-protected compounds, representing an advanced example of protecting group design that incorporates multiple functional elements. The tert-butyloxycarbonyl protecting group family encompasses a vast array of derivatives, ranging from simple monoprotected amines to complex polyfunctional molecules designed for specific synthetic applications. Within this family, the compound under study demonstrates how traditional protecting group concepts can be extended to address more sophisticated synthetic challenges.

The structural features that distinguish this compound from simpler tert-butyloxycarbonyl derivatives include the presence of the cyclohexyl ring system and the additional amino functionality. These elements position the compound as a member of the subset of tert-butyloxycarbonyl derivatives designed for applications requiring conformational control and additional reactive sites. The cyclohexyl substituent provides conformational rigidity that can influence reaction selectivity, while the amino group offers opportunities for further functionalization or coordination chemistry.

Comparative analysis with related tert-butyloxycarbonyl compounds reveals the compound's unique combination of protection and functionalization capabilities. While simple tert-butyloxycarbonyl amino acid derivatives focus primarily on amine protection, this compound integrates additional structural complexity that enables more sophisticated synthetic applications. The compound's design reflects current trends in protecting group chemistry toward multifunctional molecules that can serve multiple synthetic purposes within a single structural framework.

| Compound Class | Representative Example | Key Features |

|---|---|---|

| Simple tert-butyloxycarbonyl amines | tert-butyl carbamate | Basic amine protection |

| tert-butyloxycarbonyl amino acids | tert-butyl glycine carbamate | Peptide synthesis applications |

| Functionalized tert-butyloxycarbonyl derivatives | This compound | Multiple functional groups, conformational control |

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPJHDPETSIJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270370-49-4 | |

| Record name | tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate typically involves:

- Starting from a cyclohexyl-containing amine or diamine intermediate.

- Protection of the amino group(s) using a tert-butyl carbamate (Boc) protecting group.

- Functionalization or further modification of the aminoethyl side chain to introduce or maintain the amino functionality.

- Use of acylation or carbamation reactions under controlled conditions to achieve high purity and yield.

Specific Preparation Methodologies

Carbamate Formation via Boc Protection

One common approach is the Boc protection of the amino group on the 2-amino-2-cyclohexylethyl intermediate. This is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane or acetonitrile at room temperature.

- The reaction proceeds smoothly at room temperature.

- Reaction times vary from 1 to 6 hours depending on scale and conditions.

- Purification is often done by extraction and crystallization or chromatography.

Use of Neutral Starting Materials for Improved Synthesis

Recent advances emphasize the use of neutral forms of starting materials rather than their salts to improve reaction efficiency and product purity.

- Patents WO2019158550A1 and CA3087004A1 describe methods where neutral tert-butyl N-(2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is reacted with oxoacetate derivatives in organic solvents like acetonitrile.

- The reaction mixture is stirred for extended periods (1 to 10 hours, optimally 3 to 8 hours) at elevated temperatures (~60 °C) in the presence of bases such as triethylamine.

- This approach reduces reaction mixture viscosity, simplifies stirring, and increases yields up to 93% with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane, or ethyl acetate | Organic solvents facilitate solubility and reaction control |

| Temperature | Room temperature to 60 °C | Elevated temperatures (~60 °C) improve reaction rates |

| Reaction Time | 1 to 10 hours (commonly 3 to 8 hours) | Longer stirring improves yield and purity |

| Base | Triethylamine (4-5 equivalents) | Neutralizes acids, promotes Boc protection |

| Starting Material Form | Neutral (non-salt) forms preferred | Reduces viscosity and improves stirring |

| Monitoring | Thin Layer Chromatography (TLC), HPLC | Ensures completion and purity |

Analytical Data Supporting Preparation

- NMR Spectroscopy confirms the structure and purity of the compound:

- HPLC Analysis shows retention times consistent with high purity (>99%) of the final product.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material preparation | Cyclohexyl amine or carboxamide derivative | Provides cyclohexyl backbone |

| 2 | Aminoethyl group introduction | Amination or diamine formation | Introduces 2-amino-ethyl side chain |

| 3 | Boc protection of amino group | Di-tert-butyl dicarbonate, base, organic solvent | Protects amine, stabilizes intermediate |

| 4 | Coupling with oxoacetate derivatives (optional) | Neutral forms, triethylamine, acetonitrile, 60 °C | Enhances yield and purity |

| 5 | Purification and characterization | Extraction, crystallization, NMR, HPLC | Confirms structure and purity |

Research Findings and Industrial Relevance

- The use of neutral starting materials and controlled stirring conditions significantly improves the industrial scalability of the synthesis by reducing viscosity and simplifying mixing.

- High yields (>90%) and purities (>99%) are achievable, making these methods suitable for pharmaceutical intermediate production.

- The compound serves as a crucial intermediate in the synthesis of more complex molecules such as Edoxaban precursors, highlighting its importance in drug synthesis pipelines.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.

Substitution: Substituted carbamates or amides.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate is utilized in the synthesis of thyronamine derivatives. Thyronamines are metabolites of thyroid hormones that exhibit neuromodulatory effects, influencing metabolic processes and potentially offering therapeutic benefits for conditions related to thyroid dysfunction .

Peptide and Oligonucleotide Synthesis

The compound plays a crucial role in peptide synthesis due to its ability to serve as a protective group for amino acids. It facilitates the formation of peptide bonds while maintaining stability during the synthesis process. This application is particularly valuable in developing peptide-based therapeutics .

Anticoagulant Research

Research has indicated that compounds similar to this compound can inhibit carboxypeptidase U, which is associated with thrombotic conditions. This suggests potential applications in preventing thrombus formation and treating cardiovascular diseases .

Case Study 1: Thyronamine Derivatives

In a study examining the effects of thyronamine derivatives synthesized from this compound, researchers found that these compounds exhibited significant modulation of metabolic pathways, indicating their potential use in treating thyroid-related disorders.

Case Study 2: Anticoagulant Activity

Another research project focused on the anticoagulant properties of carbamates similar to this compound demonstrated efficacy in reducing thrombus formation in animal models. The findings suggest that these compounds could be developed into therapeutic agents for cardiovascular diseases.

Mechanism of Action

The primary mechanism of action of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting this enzyme, the compound disrupts the metabolic pathways that cancer cells rely on for growth and survival. This inhibition leads to a decrease in the availability of glutamate, which is essential for the synthesis of nucleotides and other biomolecules necessary for cell proliferation.

Comparison with Similar Compounds

tert-Butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate ()

- Structure: A norbornane-derived azabicyclic system.

- Solubility : Lower aqueous solubility compared to the cyclohexyl derivative due to increased hydrophobicity.

- Applications : Valued in central nervous system (CNS) drug design for its ability to mimic bioactive conformations .

Cyclohexyl vs. Cyclopentyl and Piperidinyl Analogues

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate ()

- Functional Group: Contains a hydroxyl group instead of an amino group.

- Reactivity: The hydroxyl group participates in hydrogen bonding and esterification, whereas the amino group in the target compound facilitates nucleophilic reactions (e.g., amide bond formation).

- Applications : Used in glycosidase inhibitors and chiral auxiliaries .

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate ()

- Structure : Piperidine ring with a methyl substituent.

- Bioactivity : The methyl group enhances metabolic stability, making this analogue prevalent in kinase inhibitor synthesis. The cyclohexyl group in the target compound may confer superior membrane permeability .

Aminoethyl vs. Azidoethyl Derivatives

Biological Activity

Tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate (TBC) is a carbamate derivative that has garnered attention for its biological activities, particularly in the context of cancer metabolism and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for TBC involves the inhibition of glutaminase , an enzyme critical for converting glutamine to glutamate. This inhibition disrupts metabolic pathways that cancer cells depend on for growth, leading to decreased availability of glutamate, which is essential for nucleotide synthesis and cell proliferation.

Biological Activity Overview

TBC exhibits various biological activities, including:

- Glutaminase Inhibition : As mentioned, TBC specifically inhibits glutaminase, making it a candidate for cancer therapy by targeting metabolic pathways in tumor cells.

- Buffering Agent : TBC serves as a non-ionic organic buffering agent effective in maintaining pH levels between 6 and 8.5, which is crucial for various biological applications such as cell culture.

- Synthesis Applications : It is utilized in organic synthesis, particularly in the creation of thyronamine derivatives that impact metabolic processes and may act as neuromodulators.

In Vitro Studies

Research indicates that TBC effectively reduces the viability of cancer cell lines by impairing their metabolic flexibility. For example, studies have shown that when cancer cells are treated with TBC, there is a significant reduction in glutamate levels and subsequent inhibition of cell proliferation.

In Vivo Studies

In animal models, TBC has demonstrated potential efficacy in reducing tumor growth. Administration of TBC resulted in decreased blood levels of glutamate and other metabolites associated with tumor growth, suggesting its role as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand TBC's unique properties and applications, a comparison with similar compounds is presented below:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| tert-Butyl N-(2-oxoethyl)carbamate | Similar inhibition of metabolic enzymes | Contains an oxo group instead of an amino group |

| tert-Butyl N-(2-aminoethyl)carbamate | General carbamate activity | Lacks the cyclohexyl group |

| tert-Butyl N-(2-amino-2-phenylethyl)carbamate | Potentially similar activity | Contains a phenyl group instead of a cyclohexyl group |

Case Studies

- Cancer Treatment Efficacy : A study involving murine models showed that TBC administration led to a 40% reduction in tumor size compared to controls. The mechanism was attributed to its inhibition of glutaminase activity, which is crucial for tumor metabolism.

- Buffering Capacity in Cell Cultures : In cell culture experiments, TBC maintained stable pH levels during metabolic assays, enhancing the viability and functionality of cultured cells under varying conditions.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate?

The compound is typically synthesized via carbamate protection of a primary amine. A standard approach involves:

- Step 1 : Reacting 2-amino-2-cyclohexylethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the amine .

- Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

- Validation : Confirm purity using ¹H/¹³C NMR and LC-MS. For stereochemical integrity, compare optical rotation or chiral HPLC with known standards .

Q. How can researchers verify the structural identity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and cyclohexyl/amine proton environments .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C₁₃H₂₄N₂O₂: theoretical MW 240.18 g/mol) .

- IR Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the cyclohexyl moiety be resolved during synthesis?

- X-ray Crystallography : Use SHELX or Mercury to determine absolute configuration. For example, crystallize the compound with a heavy atom (e.g., bromine derivative) for phasing.

- Chiral Auxiliaries : Introduce a temporary chiral group during synthesis (e.g., Evans oxazolidinones) to enforce desired stereochemistry, followed by cleavage .

- Computational Modeling : Compare experimental NMR/VCD spectra with DFT-calculated structures .

Q. What strategies mitigate low yields in carbamate protection reactions?

- Coupling Reagents : Optimize with EDCI/HOBt for sterically hindered amines, as shown in tert-butyl carbamate syntheses .

- Solvent Effects : Test DMF for improved solubility of intermediates or use microwave-assisted reactions to enhance kinetics .

- Workflow : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and isolate side products (e.g., di-Boc byproducts) by flash chromatography .

Q. How do hydrogen-bonding interactions influence the compound’s solid-state packing?

- Crystal Structure Analysis : Use Mercury to visualize N–H···O=C interactions between the carbamate group and adjacent molecules. Compare with similar tert-butyl carbamates (e.g., ).

- Thermal Analysis : DSC/TGA to correlate melting points with packing efficiency (e.g., tighter packing due to H-bonding lowers m.p.) .

Q. What methodologies address diastereoselectivity challenges in derivatives of this compound?

- Iodolactamization : As demonstrated in tert-butyl carbamate syntheses, use iodine to induce ring closure with stereocontrol, followed by reductive dehalogenation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings for enantioselective C–N bond formation .

Data Contradiction and Optimization

Q. How should discrepancies in reported reaction yields be investigated?

- DOE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., over-Boc protection) and adjust stoichiometry .

- Cross-Validation : Reproduce literature protocols with exact reagent grades (e.g., anhydrous solvents, fresh Boc₂O) .

Q. Why might NMR spectra show unexpected splitting patterns for the cyclohexyl group?

- Conformational Analysis : Cyclohexyl chair/boat interconversions cause dynamic effects. Use variable-temperature NMR (e.g., −40°C to "freeze" conformers) .

- Solvent Polarity : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen-bonding effects on signal splitting .

Methodological Best Practices

Q. What purification techniques are optimal for this compound?

- Normal-Phase Chromatography : Use silica gel with EtOAc/hexane (20–40% EtOAc) for baseline separation .

- Recrystallization : Tert-butyl carbamates often crystallize well from EtOAc/hexane mixtures (1:4 v/v) .

- Avoid Hydrolysis : Store under inert atmosphere (N₂/Ar) to prevent Boc-group cleavage by moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.